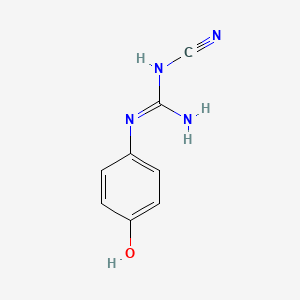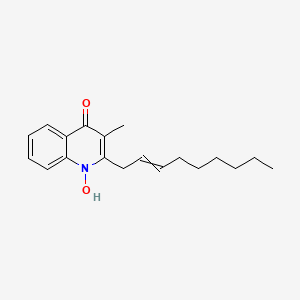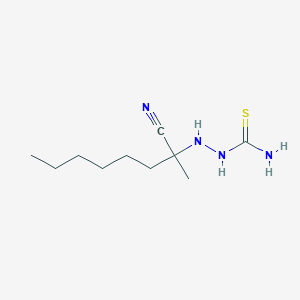
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, an octyl chain, and a hydrazine-carbothioamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide typically involves the reaction of hydrazine with a suitable thioamide precursor. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used in these reactions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the cyano group or the hydrazine moiety is replaced by other functional groups
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-carbothioamide moiety and exhibit similar biological activities.
Cyano-substituted compounds: Compounds with a cyano group often have comparable chemical reactivity and applications
Uniqueness
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Propiedades
Número CAS |
139138-90-2 |
|---|---|
Fórmula molecular |
C10H20N4S |
Peso molecular |
228.36 g/mol |
Nombre IUPAC |
(2-cyanooctan-2-ylamino)thiourea |
InChI |
InChI=1S/C10H20N4S/c1-3-4-5-6-7-10(2,8-11)14-13-9(12)15/h14H,3-7H2,1-2H3,(H3,12,13,15) |
Clave InChI |
AQHZKRPTORPIBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C#N)NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


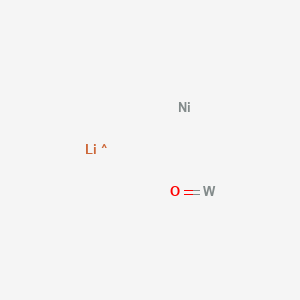
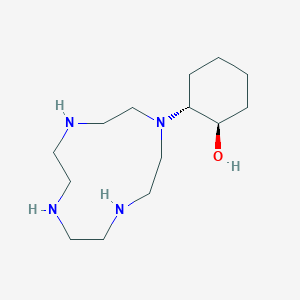
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)
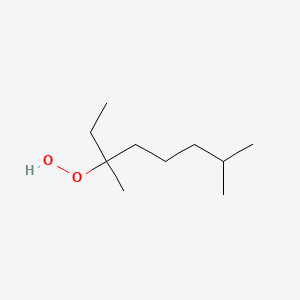

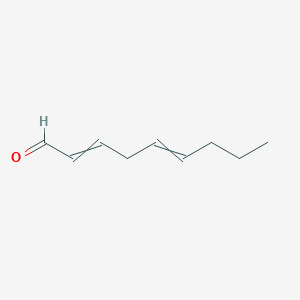
![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
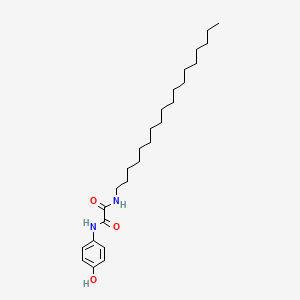
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
